(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride

Descripción

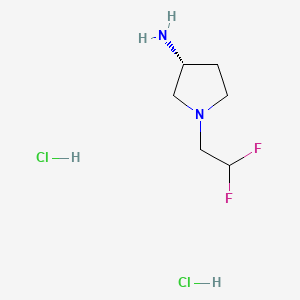

(3R)-1-(2,2-Difluoroethyl)pyrrolidin-3-amine dihydrochloride is a chiral amine derivative featuring a pyrrolidine core substituted with a 2,2-difluoroethyl group at the nitrogen atom. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical or agrochemical applications.

Propiedades

Fórmula molecular |

C6H14Cl2F2N2 |

|---|---|

Peso molecular |

223.09 g/mol |

Nombre IUPAC |

(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C6H12F2N2.2ClH/c7-6(8)4-10-2-1-5(9)3-10;;/h5-6H,1-4,9H2;2*1H/t5-;;/m1../s1 |

Clave InChI |

GWIUSYUXFNJHKY-ZJIMSODOSA-N |

SMILES isomérico |

C1CN(C[C@@H]1N)CC(F)F.Cl.Cl |

SMILES canónico |

C1CN(CC1N)CC(F)F.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and difluoroethylating agents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The process may also involve purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The difluoroethyl and amine groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride has a broad range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl and amine groups can form hydrogen bonds and electrostatic interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects: The 2,2-difluoroethyl group in the target compound introduces strong electronegativity, which may reduce basicity compared to alkyl groups like isopropyl . Fluorination typically enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

- Molecular Weight : The dihydrochloride form increases solubility across all compounds. The target compound’s estimated molecular weight (~229–263 g/mol) aligns with analogs, suggesting comparable pharmacokinetic profiles.

- Heterocyclic vs.

Metabolic Stability

- The difluoroethyl group’s strong C-F bonds resist oxidative degradation, offering superior metabolic stability over isopropyl () or benzyl () groups, which are prone to CYP450-mediated oxidation.

- Trifluoromethylpyrimidine derivatives () exhibit extended half-lives due to fluorine’s electron-withdrawing effects and aromatic stabilization.

Solubility and Permeability

- Dihydrochloride salts universally improve aqueous solubility. However, bulky aromatic substituents (e.g., pyrazine in or benzyl in ) may reduce permeability via the blood-brain barrier compared to smaller aliphatic groups like difluoroethyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.